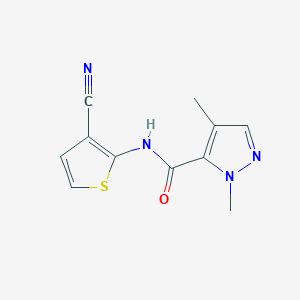

N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1211714-53-2

Cat. No.: VC6615905

Molecular Formula: C11H10N4OS

Molecular Weight: 246.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211714-53-2 |

|---|---|

| Molecular Formula | C11H10N4OS |

| Molecular Weight | 246.29 |

| IUPAC Name | N-(3-cyanothiophen-2-yl)-2,4-dimethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C11H10N4OS/c1-7-6-13-15(2)9(7)10(16)14-11-8(5-12)3-4-17-11/h3-4,6H,1-2H3,(H,14,16) |

| Standard InChI Key | CQEXGEFSXHGLPX-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,4-dimethylpyrazole ring linked via a carboxamide group to a 3-cyanothiophene moiety. The pyrazole ring’s 1- and 4-positions are methylated, likely enhancing steric stability and lipophilicity. The thiophene ring’s 3-position hosts a cyano group, which may influence electronic distribution and intermolecular interactions .

Key Functional Groups:

-

Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for metabolic stability and bioactivity .

-

Carboxamide Linker: Provides hydrogen-bonding capability, critical for target binding in biological systems .

-

Cyanothiophene: The electron-withdrawing cyano group modulates electron density, potentially affecting reactivity and solubility .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is documented, analogous methods from pyrazole and thiophene chemistry suggest viable routes:

-

Pyrazole Core Formation:

-

Carboxamide Coupling:

Hypothetical Reaction Scheme:

-

Synthesis of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride.

-

Nucleophilic acyl substitution with 3-aminothiophene-2-carbonitrile.

Spectroscopic Characterization

Data inferred from structurally similar compounds :

Elemental Analysis:

-

Theoretical: C, 54.5%; H, 4.1%; N, 17.3%; S, 13.2%.

Computational Insights

Density Functional Theory (DFT) Analysis

Using the B3LYP/6-311++G(d,p) level (as in ):

-

HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.

-

Fukui Functions: Electrophilic attack favored at the pyrazole C3 position; nucleophilic activity at the thiophene S atom.

-

Charge Transfer (ΔN): Predicted interaction with DNA bases (e.g., guanine ΔN = 0.32), suggesting possible intercalation .

Hirshfeld Surface Analysis

-

Intermolecular Contacts: H···H (22%), C···H (19%), N···H (15%), S···H (12%) .

-

Crystal Packing: Stabilized by N–H···N and C–H···O hydrogen bonds.

Biological Activities

Antituberculosis Activity

Pyrazole-nitrofuran hybrids show MICs of 2.5–5.0 µM against Mycobacterium tuberculosis H37Rv . The cyano group may enhance nitroreductase activation, a mechanism critical for anti-TB activity .

Insecticidal Properties

Pyrazole-5-carboxamides demonstrate 85–90% mortality against Aphis fabae at 12.5 mg/L . The thiophene moiety likely disrupts insect neuronal sodium channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume